Sodium taurodeoxycholate hydrate

Descripción general

Descripción

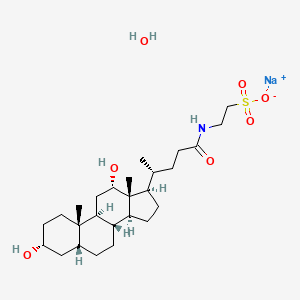

Sodium taurodeoxycholate hydrate is a hydrophilic, bile salt-related anionic detergent . It is used for the isolation of membrane proteins, including inner mitochondrial membrane proteins . It is synthesized from cholesterol in the liver and is widely investigated in cholesterol and liver studies .

Synthesis Analysis

Sodium taurodeoxycholate hydrate is an amphiphilic surfactant molecule synthesized from cholesterol in the liver .Molecular Structure Analysis

The molecular formula of Sodium taurodeoxycholate hydrate is C26H44NO6SNa (anhydrous) and its molecular weight is 521.7 . The compound is also known by other names such as 3α,12α-Dihydroxy-5β-cholan-24-oic acid N-(2-sulfoethyl)amide and 2-([3α,12α-Dihydroxy-24-oxo-5β-cholan-24-yl]amino)ethanesulfonic acid .Chemical Reactions Analysis

During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .Physical And Chemical Properties Analysis

Sodium taurodeoxycholate hydrate is soluble in water (100 mg/ml), yielding a clear, colorless solution . Its melting point is 168 °C with decomposition . The compound has a critical micelle concentration (CMC) of 2-6 mM .Aplicaciones Científicas De Investigación

Isolation of Membrane Proteins

Sodium taurodeoxycholate hydrate is used as an anionic detergent for the isolation of membrane proteins . It helps in the solubilization of proteins from the cell membrane, making it easier to study their structure and function .

Study of Lipid Bilayer Membranes

This compound has been used to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . This helps in understanding the interaction between bile salts and cell membranes, which is crucial in various biological processes .

Protein-Surfactant Mixtures

Sodium taurodeoxycholate hydrate has been used to investigate polymorphic behavior in protein-surfactant mixtures . This research can provide insights into the behavior of proteins in the presence of surfactants, which is important in fields like biochemistry and pharmaceuticals .

Study of Cytotoxicity and Cell Proliferation

It has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan . This can help in understanding the toxic effects of certain compounds and the body’s response to them .

Adsorption in Vegetable Fibrous Tissue

Sodium taurodeoxycholate hydrate has been studied to assess the adsorption of bile acids and salts in vegetable fibrous tissue . This can provide valuable information about the interaction between bile salts and dietary fibers, which can have implications for nutrition and health .

Protein Solubilization

It has been used as an anionic detergent important for protein solubilization . This makes it a valuable tool in the extraction and purification of proteins for various research applications .

Cholagogue and Choleretic Activities

This compound shows cholagogue and choleretic activities . Cholagogues stimulate the gallbladder to release bile, while choleretics increase the volume of secretion of bile from the liver and the amount of solids secreted . This makes Sodium taurodeoxycholate hydrate useful in studies related to liver function and diseases .

Mecanismo De Acción

Target of Action

Sodium taurodeoxycholate hydrate primarily targets the S1PR2 and TGR5 pathways . These pathways play crucial roles in various biological processes, including cell proliferation and apoptosis.

Mode of Action

Sodium taurodeoxycholate hydrate is an amphiphilic surfactant molecule synthesized from cholesterol in the liver . It interacts with its targets by activating the S1PR2 and TGR5 pathways . The activation of these pathways leads to various changes in cellular functions, including cell proliferation and apoptosis.

Biochemical Pathways

The activation of the S1PR2 and TGR5 pathways by sodium taurodeoxycholate hydrate affects various downstream effects. For instance, it has been shown to stimulate intestinal epithelial cell proliferation . It also induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle .

Pharmacokinetics

It is known that the compound is synthesized from cholesterol in the liver , suggesting that it may be metabolized and excreted by the liver.

Result of Action

The activation of the S1PR2 and TGR5 pathways by sodium taurodeoxycholate hydrate leads to various molecular and cellular effects. For example, it has been shown to stimulate intestinal epithelial cell proliferation . It also induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle .

Action Environment

The action, efficacy, and stability of sodium taurodeoxycholate hydrate can be influenced by various environmental factors. For instance, it has been used in a study to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . This suggests that the concentration of bile salts in the environment can affect the action of sodium taurodeoxycholate hydrate.

Safety and Hazards

Direcciones Futuras

Sodium taurodeoxycholate hydrate has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . It has also been used to investigate polymorphic behavior in protein surfactant mixtures . These studies suggest potential future directions for research involving Sodium taurodeoxycholate hydrate.

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPIZAYYAVQETM-GGPRKOIFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium taurodeoxycholate hydrate | |

CAS RN |

207737-97-1 | |

| Record name | Taurodeoxycholic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)